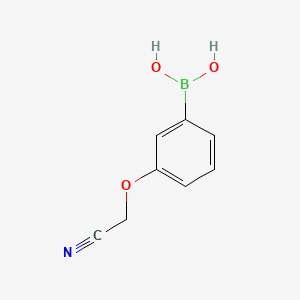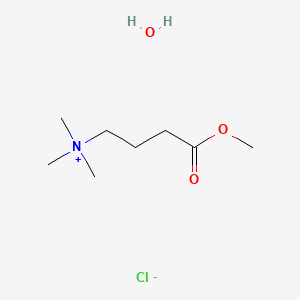
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride
Übersicht
Beschreibung
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride (also known as 2-Methyl-N-butylaminoethyl chloride hydrochloride or MBEC) is an organic compound with a variety of industrial and research applications. It is a colorless, water-soluble solid that can be used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other products. MBEC has also been used in scientific research to study the mechanisms of action of drugs, their biochemical and physiological effects, and the advantages and limitations of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Steric Effects in SN2 Reactions
The steric effects of substituents on SN2 reactions, including compounds similar to 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride, have been analyzed in both gas-phase and solution environments. Studies using calculations and simulations revealed that steric hindrance significantly impacts the activation energies of these reactions, demonstrating the importance of molecular structure in chemical reactivity (Vayner et al., 2004).
Synthesis of Hydrochloride Salts
Research has been conducted on the formation of hydrochloride salts of tertiary amines, which are relevant to compounds like 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride. This includes controlling the levels of genotoxins such as ethyl chloride and methyl chloride during synthesis. Studies have focused on optimizing conditions to minimize these impurities, which is crucial for pharmaceutical applications (Yang et al., 2009).
Polymerization Processes
Atom transfer radical polymerization (ATRP) studies involving N-isopropylacrylamide, conducted in alcohols like 2-propanol, provide insights relevant to the behavior of related chlorides in polymer chemistry. These studies help in understanding how different catalysts and conditions affect polymer properties, which is essential for developing new materials (Xia et al., 2005).
Ionic Liquid Applications
Research on the use of chloroaluminate ionic liquids in synthesizing α-hydroxy esters, including reactions with alkenes and glyoxylate, can be connected to the study of compounds like 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride. These studies provide valuable insights into green chemistry and solvent systems that could be applied to similar compounds (Shen et al., 2006).
Synthesis of Antidepressant Drugs
Research on the synthesis of bupropion, an antidepressant, provides insight into the role of similar chlorides in pharmaceutical chemistry. This includes understanding how different reaction conditions and reagents influence the synthesis of medically important compounds (Perrine et al., 2000).
Antibacterial Activity of Derivatives
Studies on the antibacterial properties of derivatives from compounds similar to 2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride, like 4-Chloro-chromen-2-one, offer insights into the potential biomedical applications of these chemicals. These findings contribute to the development of new antibacterial agents (Behrami, 2014).
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-N-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClN.ClH/c1-3-4-6-9(2)7-5-8;/h3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNUBWBPOZDXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662953 | |
| Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Methyl-N-butylamino)ethyl chloride hydrochloride | |
CAS RN |
115571-72-7 | |
| Record name | N-(2-Chloroethyl)-N-methylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(2S)-2-(2-Chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1419646.png)


![N-[(2Z)-2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethyl]propanamide](/img/structure/B1419649.png)



![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)



